molecular formula C10H9NO4S B12489401 Methyl [(4-cyanophenyl)sulfonyl]acetate

Methyl [(4-cyanophenyl)sulfonyl]acetate

Cat. No.: B12489401
M. Wt: 239.25 g/mol
InChI Key: GSMDUXKSEOZPGG-UHFFFAOYSA-N
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Description

Methyl [(4-cyanophenyl)sulfonyl]acetate is an organic compound with the molecular formula C10H9NO4S It is characterized by the presence of a sulfonyl group attached to a cyanophenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(4-cyanophenyl)sulfonyl]acetate typically involves the reaction of 4-cyanobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Cyanobenzenesulfonyl chloride+Methyl acetateBaseMethyl [(4-cyanophenyl)sulfonyl]acetate\text{4-Cyanobenzenesulfonyl chloride} + \text{Methyl acetate} \xrightarrow{\text{Base}} \text{this compound} 4-Cyanobenzenesulfonyl chloride+Methyl acetateBase​Methyl [(4-cyanophenyl)sulfonyl]acetate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl [(4-cyanophenyl)sulfonyl]acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

    Nucleophilic substitution: Substituted sulfonyl derivatives.

    Hydrolysis: 4-cyanobenzenesulfonic acid.

    Reduction: 4-aminobenzenesulfonyl acetate.

Scientific Research Applications

Methyl [(4-cyanophenyl)sulfonyl]acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.

    Material Science: Utilized in the preparation of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl [(4-cyanophenyl)sulfonyl]acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • Methyl [(4-nitrophenyl)sulfonyl]acetate
  • Methyl [(4-methoxyphenyl)sulfonyl]acetate
  • Methyl [(4-chlorophenyl)sulfonyl]acetate

Comparison: Methyl [(4-cyanophenyl)sulfonyl]acetate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties compared to other substituents like nitro, methoxy, or chloro groups

Properties

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

methyl 2-(4-cyanophenyl)sulfonylacetate

InChI

InChI=1S/C10H9NO4S/c1-15-10(12)7-16(13,14)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3

InChI Key

GSMDUXKSEOZPGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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